![molecular formula C16H27ClN2O B14586070 4-Chloro-2,6-bis[(diethylamino)methyl]phenol CAS No. 61195-52-6](/img/structure/B14586070.png)
4-Chloro-2,6-bis[(diethylamino)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2,6-bis(diethylaminomethyl)phenol is an organic compound with the molecular formula C16H27ClN2O It is characterized by the presence of a phenolic group substituted with chlorine and two diethylaminomethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-bis(diethylaminomethyl)phenol typically involves the reaction of 4-chlorophenol with formaldehyde and diethylamine. The reaction proceeds through a Mannich reaction, where the phenol reacts with formaldehyde and diethylamine to form the desired product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Industrial Production Methods
On an industrial scale, the production of 4-Chloro-2,6-bis(diethylaminomethyl)phenol follows similar synthetic routes but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-Chloro-2,6-bis(diethylaminomethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
4-Chloro-2,6-bis(diethylaminomethyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and resins due to its reactivity and stability.
作用机制
The mechanism of action of 4-Chloro-2,6-bis(diethylaminomethyl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the diethylaminomethyl groups can interact with enzymes and receptors. These interactions can modulate biological pathways and exert various effects, such as antimicrobial activity.
相似化合物的比较
Similar Compounds
- 2,4,6-Tris(dimethylaminomethyl)phenol
- 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol
Comparison
4-Chloro-2,6-bis(diethylaminomethyl)phenol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.
属性
CAS 编号 |
61195-52-6 |
|---|---|
分子式 |
C16H27ClN2O |
分子量 |
298.8 g/mol |
IUPAC 名称 |
4-chloro-2,6-bis(diethylaminomethyl)phenol |
InChI |
InChI=1S/C16H27ClN2O/c1-5-18(6-2)11-13-9-15(17)10-14(16(13)20)12-19(7-3)8-4/h9-10,20H,5-8,11-12H2,1-4H3 |
InChI 键 |
BJYCKQIRPZYKGD-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC1=CC(=CC(=C1O)CN(CC)CC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14585989.png)
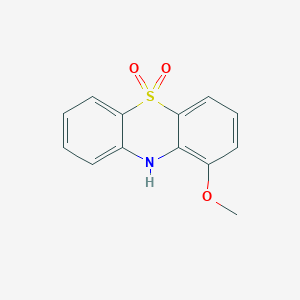
![1-[2-(2-Methylphenyl)butyl]-1H-imidazole](/img/structure/B14586002.png)
![[1-(1,3-Benzothiazol-2-yl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone](/img/structure/B14586010.png)

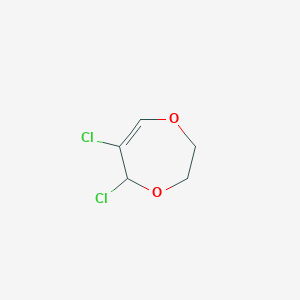
![Triethoxy[(4-fluorophenoxy)methyl]silane](/img/structure/B14586022.png)
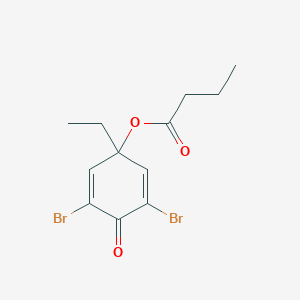

![3-[(2-Hydroxyethyl)amino]-3,3-diphosphonopropanoic acid](/img/structure/B14586031.png)
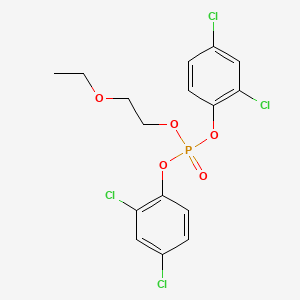
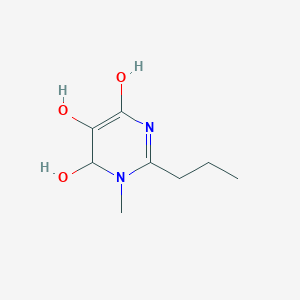
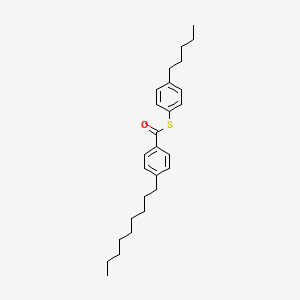
![Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14586055.png)
